molecular formula C19H21N3O4 B5500450 N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide

N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide

Cat. No. B5500450
M. Wt: 355.4 g/mol
InChI Key: IDXWEIDSCLSSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of related compounds involves sequential reactions starting with the formation of N-aryl/aralkyl-2-bromoacetamides, followed by a reaction with 2-furoyl-1-piperazine in the presence of a base to form the desired compound. Structural elucidation is typically achieved using EI-MS, IR, and 1H-NMR techniques (Hussain et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods, confirming the presence of the anticipated functional groups and the overall framework. For instance, the crystal structure of related compounds can show intermolecular hydrogen bonding, indicating potential for specific interactions with biological targets (Marinova et al., 2022).

Scientific Research Applications

Neurological and Cognitive Disorder Treatment

Pharmacological studies have identified the significance of histamine H3 receptor antagonists in enhancing cognition in rodents, showing promise for the clinical treatment of neurological disorders. Two novel and selective H3 receptor antagonists, including compounds related to N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide, demonstrated improved safety indices and cognition-enhancing effects without significant side effects, suggesting potential advantages over existing therapies (Fox et al., 2003).

Anticonvulsant Activity

Another study focused on the synthesis and evaluation of benzofuran-acetamide scaffolds, closely related to the chemical structure , as potential anticonvulsant agents. The research concluded that several compounds exhibited anticonvulsant activity comparable to phenytoin, a standard anticonvulsant drug, with minimal neurotoxicity, indicating their potential as novel therapeutic agents for seizure prevention (Shakya et al., 2016).

Alzheimer's Disease Therapy

In the domain of Alzheimer's disease, a series of 2-furoyl piperazine based sulfonamide derivatives were synthesized and evaluated for their inhibitory potential against butyrylcholinesterase (BChE). Compounds showing significant inhibitory activity were identified as promising lead compounds for Alzheimer's disease treatment, highlighting the compound's potential in designing therapeutic agents targeting neurodegenerative diseases (Hassan et al., 2019).

Antibacterial Potential

Research on a new series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides demonstrated their significant antibacterial potential against various Gram-positive and Gram-negative bacterial strains. Some compounds exhibited excellent minimum inhibitory concentration (MIC) values, suggesting their utility as therapeutic agents with antibacterial properties (Hussain et al., 2018).

properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-17(13-15-5-2-1-3-6-15)20-14-18(24)21-8-10-22(11-9-21)19(25)16-7-4-12-26-16/h1-7,12H,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXWEIDSCLSSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CNC(=O)CC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{2-[4-(2-Furylcarbonyl)piperazino]-2-oxoethyl}-2-phenylacetamide

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